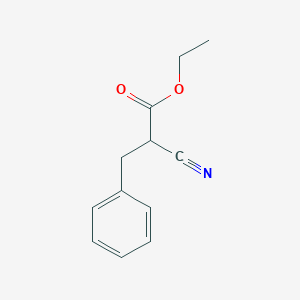

![molecular formula C6H11NO2 B1267967 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- CAS No. 7747-34-4](/img/structure/B1267967.png)

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-

Vue d'ensemble

Description

Synthesis Analysis

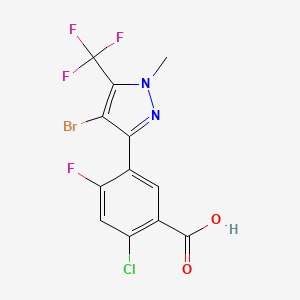

Oxazolone, also known as azlactone, and related compounds like oxazoles can be synthesized via various routes. One common method involves the cyclization of acyl-nitroso compounds with urea in boiling methanol or ethanol to produce dihydro-oxazines, which are closely related to oxazoles. The dehydration of these dihydro-oxazines can lead to the formation of oxazines, a step that might be analogous in the synthesis of specific oxazoles like the one (Sainsbury, 1991).

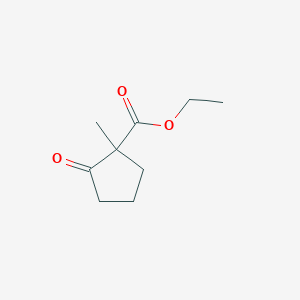

Molecular Structure Analysis

Oxazoles and oxazolones exhibit diverse molecular structures due to the presence of oxygen and nitrogen atoms within the ring. These atoms contribute to the heterocyclic compound’s chemical behavior and reactivity. Oxazolones exist in five isomeric forms, varying by the location of the carbonyl group and the double bonds. This structural diversity is essential for the compound’s chemical versatility and its utility in various synthetic applications (Kushwaha & Kushwaha, 2021).

Chemical Reactions and Properties

Oxazoles are known for their reactivity in various chemical reactions, including electrophilic substitutions and nucleophilic additions, due to the electron-rich nature of the nitrogen atom and the aromatic system. These reactions allow for further functionalization and modification of the oxazole ring, expanding the chemical diversity and utility of these compounds. Specific reactions and properties would depend on the substituents present in the compound , but oxazoles generally serve as versatile intermediates in organic synthesis (De Coen et al., 2018).

Applications De Recherche Scientifique

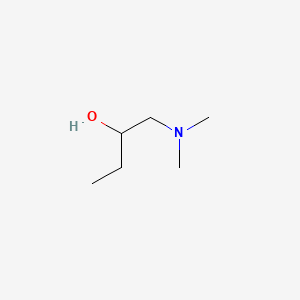

Biological Activities of Oxazole Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their biological activities .

- Methods of Application : The compounds are characterized using spectroscopy and X-ray diffraction.

- Results : Oxazole derivatives have shown a range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Use as Cosmetic Preservatives

- Scientific Field : Cosmetic Chemistry .

- Application Summary : Oxazole derivatives have been studied as a means to chemically induce tissue cross-linking (TXL) of cornea and sclera .

- Results : The results or outcomes of this application are not provided in the source .

Protection in the Workplace

- Scientific Field : Occupational Safety .

- Application Summary : This chemical substance is subject to reporting for significant new uses, including protection in the workplace .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Release to Water

- Scientific Field : Environmental Science .

- Application Summary : Another significant new use of this chemical substance is its release to water .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

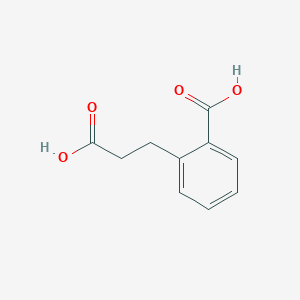

Therapeutic Corneal and Scleral Tissue Cross-linking Agents

- Scientific Field : Ophthalmology .

- Application Summary : Oxazole derivatives have been studied as a means to chemically induce tissue cross-linking (TXL) of cornea and sclera .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJBUYJSIQULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COCN1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074249 | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

CAS RN |

7747-34-4 | |

| Record name | 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)